5-(Aminomethyl)-5-methylpyrrolidin-2-one
Overview
Description
The compound is a derivative of pyrrolidin-2-one, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and high chemical and thermal stability . The “5-(Aminomethyl)-5-methyl” part suggests that an aminomethyl group and a methyl group are attached to the 5th carbon of the pyrrolidin-2-one ring .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-5-methylpyrrolidin-2-one” were not found, similar compounds have been synthesized through various methods. For example, 2,5-bis(N-methyl-aminomethyl)furan was synthesized from 5-hydroxymethylfurfural via a two-step reaction . Another method involved the condensation of 2-aminomethyl furan with levulinic acid .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrrolidin-2-one ring with an aminomethyl group and a methyl group attached to the 5th carbon .Safety and Hazards
Future Directions
Research into similar compounds suggests potential future directions. For example, fluorescent small organic probes, which can include aminomethyl groups, are increasingly important for the detection and imaging of biological signaling molecules . Additionally, biomass-derived furfurals, which can be converted into aminomethyl-containing compounds, are being explored for their potential in producing biofuels and renewable chemicals .
Properties
IUPAC Name |
5-(aminomethyl)-5-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(4-7)3-2-5(9)8-6/h2-4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMHTMAJVSSDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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